molecular formula C16H22N4O3 B603220 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 1676073-55-4

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B603220
CAS No.: 1676073-55-4
M. Wt: 318.37g/mol
InChI Key: VJQRZXYMKFSZTI-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrazole moiety: This step often involves the use of hydrazines and carbonyl compounds to form the pyrazole ring.

    Functional group modifications: Various functional groups are introduced through substitution reactions, often using reagents like alkyl halides and bases.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2-dihydro-3-pyridinecarboxamide can be compared with other similar compounds, such as:

Properties

CAS No.

1676073-55-4

Molecular Formula

C16H22N4O3

Molecular Weight

318.37g/mol

IUPAC Name

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H22N4O3/c1-12-11-13(2)20(9-10-23-3)16(22)14(12)15(21)17-6-8-19-7-4-5-18-19/h4-5,7,11H,6,8-10H2,1-3H3,(H,17,21)

InChI Key

VJQRZXYMKFSZTI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCCN2C=CC=N2)C

Origin of Product

United States

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